
Acetic acid, bis(phenylseleno)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bis(phenylseleno)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes two phenylseleno groups attached to an ethyl ester of acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves continuous processes where reactants are fed into reactors and products are continuously removed. This ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the phenylseleno groups are oxidized to selenoxides.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Selenoxides.
Reduction: Ethanol and acetic acid.
Substitution: Various substituted esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Acetic acid, bis(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylseleno groups into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which acetic acid, bis(phenylseleno)-, ethyl ester exerts its effects involves the interaction of the phenylseleno groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Phenylselenoacetic acid: A compound with similar phenylseleno groups but different ester structure.
Uniqueness
Acetic acid, bis(phenylseleno)-, ethyl ester is unique due to the presence of two phenylseleno groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
72041-41-9 |
|---|---|
Molekularformel |
C16H16O2Se2 |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
ethyl 2,2-bis(phenylselanyl)acetate |
InChI |
InChI=1S/C16H16O2Se2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI-Schlüssel |
SKGOWPNUHUDTMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


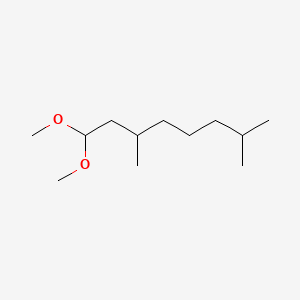
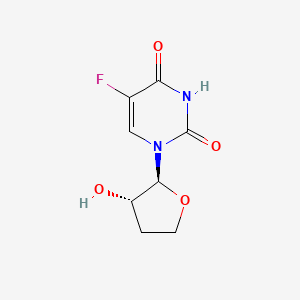
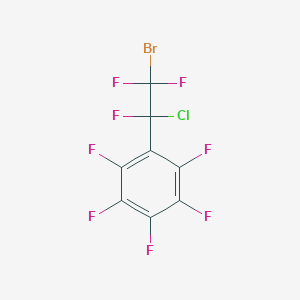
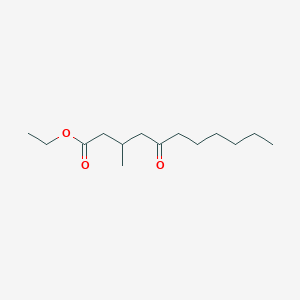
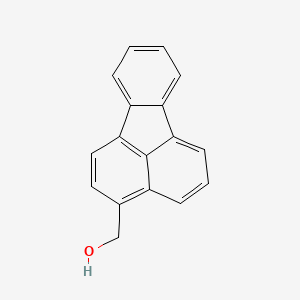

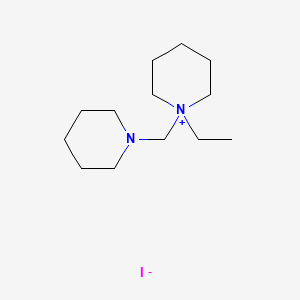

![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

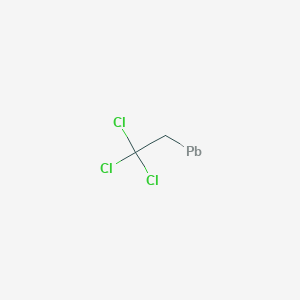
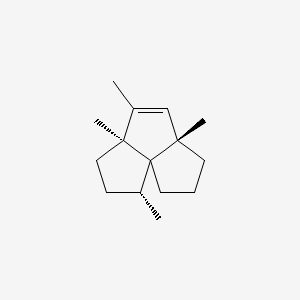
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
